TUG-905

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

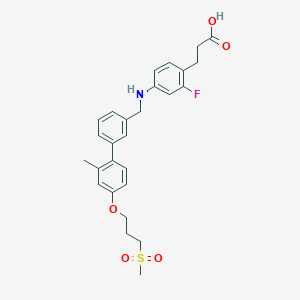

C27H30FNO5S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid |

InChI |

InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31) |

InChI Key |

ODIHLEYTPVYAPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

TUG-905: A Potent and Selective GPR40 Agonist for Investigating Metabolic and Neurological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its role in hypothalamic signaling, neurogenesis, and energy homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting GPR40.

Introduction

G protein-coupled receptor 40 (GPR40) is a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. It is activated by medium and long-chain fatty acids, playing a crucial role in various physiological processes. This compound has emerged as a valuable pharmacological tool to elucidate the specific functions of GPR40 due to its high potency and selectivity.[1] This guide will delve into the molecular mechanisms initiated by this compound, its physiological effects, and methodologies for its experimental application.

Physicochemical Properties and Potency of this compound

This compound is a benzylamine (B48309) derivative with a chemical formula of C27H30FNO5S and a molecular weight of 499.59 g/mol . Its potency as a GPR40 agonist has been quantified in various studies.

| Parameter | Value | Species/Cell Line | Assay Type |

| pEC50 | 7.03 | Mouse | Calcium mobilization assay |

| pEC50 | 8.1 | Human | Not specified |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating GPR40, which is primarily coupled to the Gαq/11 signaling pathway.[1][2][3][4] This initiates a cascade of intracellular events, with a notable downstream effector being the p38 mitogen-activated protein kinase (MAPK) pathway.

GPR40-Gαq/11-p38 MAPK Signaling Pathway

Activation of GPR40 by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While the canonical Gαq/11 pathway involves IP3-mediated calcium release and DAG-mediated protein kinase C (PKC) activation, studies with this compound have specifically highlighted the activation of the p38 MAPK pathway. The precise molecular link between Gαq/11 activation and subsequent p38 phosphorylation is an area of active research, with potential involvement of upstream kinases such as MAPKKKs (e.g., ASK1, TAK1) and MAPKKs (MKK3/6).[5][6]

Effects on Hypothalamic Neurons

In the hypothalamus, GPR40 is expressed in neurons, and its activation by this compound has profound effects on energy homeostasis and inflammation.

-

Increased POMC Expression: Intracerebroventricular administration of this compound leads to an increase in the mRNA expression of pro-opiomelanocortin (POMC). POMC neurons are key regulators of appetite and energy expenditure.

-

Reduced Inflammation and ER Stress: this compound treatment has been shown to decrease the phosphorylation of IKKα/β, a key marker of inflammation, in the hypothalamus. It also reduces markers of endoplasmic reticulum (ER) stress, including the phosphorylation of PERK, IRE1α, and eIF2α, and decreases the phosphorylation of AMPKα.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: In Vitro Effects of this compound

| Parameter | Cell Type | Treatment | Result |

| Cell Proliferation & DCX mRNA | Hypothalamic neurospheres | 10 µM this compound for 7 & 13 days | Increased |

| GPR40 & BDNF gene expression | Neuro2a cells | 10 µM this compound for 2, 4, & 24h | Increased |

| p38 Phosphorylation | Neuro2a cells | 10 µM this compound | Increased |

| ERK & Akt Phosphorylation | Neuro2a cells | 10 µM this compound | No change |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Administration | Treatment | Result |

| Body Mass | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Reduced[9] |

| Caloric Intake | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Trend towards reduction |

| POMC mRNA | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Increased |

| Hypothalamic IL-10 & IL-6 | i.c.v. | 2.0 μL, 1.0 mM, twice daily for 6 days | Increased |

| p-IKKα/β, p-AMPKα, p-PERK, p-IRE1α, p-eIF2α | i.c.v. | Not specified | Reduced[7][8] |

Experimental Protocols

In Vivo Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes the administration of this compound directly into the lateral ventricles of the mouse brain.

Materials:

-

This compound solution (1.0 mM in sterile saline)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a 27-gauge needle

-

Surgical tools (drill, scalpel, etc.)

-

Antiseptic solution and sutures

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda sutures.

-

Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

-

Slowly lower the Hamilton syringe needle to the desired depth within the ventricle.

-

Infuse 2.0 μL of the this compound solution over a period of 2 minutes.

-

Leave the needle in place for an additional minute to prevent backflow.

-

Slowly withdraw the needle and suture the incision.

-

Monitor the animal during recovery.

Western Blot for Phosphorylated p38 MAPK

This protocol outlines the detection of phosphorylated p38 in cell lysates following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total p38 as a loading control.

RT-qPCR for POMC mRNA Expression

This protocol describes the quantification of POMC mRNA levels in hypothalamic tissue.

Materials:

-

Hypothalamic tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for POMC and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Homogenize hypothalamic tissue and extract total RNA using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

Perform qPCR using primers for POMC and a reference gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of POMC mRNA.

Conclusion

This compound is a powerful research tool for investigating the physiological roles of GPR40. Its high potency and selectivity allow for the specific interrogation of GPR40-mediated signaling pathways. The evidence presented in this guide highlights the significant involvement of this compound-activated GPR40 in regulating hypothalamic function, including neurogenesis, energy balance, and inflammation, primarily through the p38 MAPK pathway. The detailed protocols provided herein are intended to facilitate reproducible and robust experimental designs for researchers in the fields of metabolic disease, neuroscience, and drug discovery. Further investigation into the downstream effectors of the GPR40-p38 MAPK axis will undoubtedly provide deeper insights into the therapeutic potential of targeting this receptor.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

TUG-905: A Selective FFA1 Agonist for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFA1 activation.

Introduction to this compound and FFA1

Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine L-cells. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). This makes FFA1 an attractive therapeutic target for type 2 diabetes. This compound is a synthetic, small-molecule agonist of FFA1, characterized by its high potency and selectivity, making it a valuable tool for studying FFA1 physiology and for the development of novel anti-diabetic drugs.[1][2]

Physicochemical Properties and In Vitro Potency of this compound

This compound is a potent agonist at both human and murine FFA1 receptors.[2] Its activity has been characterized in various in vitro assays, demonstrating its high affinity and efficacy.

| Parameter | Species | Value | Assay | Reference |

| pEC50 | Murine | 7.03 | Calcium Mobilization | [3][4] |

| pEC50 | Human | 7.34 | Dynamic Mass Redistribution | [5] |

| pKi | Human | 8.36 | BRET Assay | [5] |

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates FFA1. The primary signaling cascade initiated by FFA1 activation is through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent rise in cytosolic calcium concentration is a key event in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Beyond the canonical Gαq pathway, FFA1 activation can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), suggesting the involvement of additional signaling cascades that can influence cellular processes like gene expression and proliferation.[1]

FFA1 Signaling Pathway Activated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the this compound-induced increase in intracellular calcium in cells expressing the FFA1 receptor.

Materials:

-

HEK293 cells stably expressing human or murine FFA1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

This compound.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed FFA1-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

-

Add a final volume of 100 µL of assay buffer to each well.

-

Compound Preparation: Prepare a 2x concentrated stock solution of this compound at various concentrations in the assay buffer.

-

Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Automatically add 100 µL of the this compound stock solution to the corresponding wells.

-

Immediately begin recording the fluorescence intensity for 2-3 minutes. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to calculate the pEC50.

GLP-1 Secretion Assay

This protocol outlines a method to assess the effect of this compound on GLP-1 secretion from the murine enteroendocrine cell line STC-1.

Materials:

-

STC-1 cells.

-

Cell culture medium (e.g., DMEM with high glucose and 10% FBS).

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% BSA).

-

This compound.

-

DPP-4 inhibitor (e.g., sitagliptin).

-

Protease inhibitor cocktail.

-

24-well cell culture plates.

-

GLP-1 ELISA kit.

Procedure:

-

Cell Seeding: Seed STC-1 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

-

Cell Washing: Gently wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation: Add 500 µL of assay buffer to each well and incubate for 1-2 hours at 37°C to establish a basal secretion rate.

-

Stimulation: Prepare stimulation solutions containing different concentrations of this compound in the assay buffer. Also, include a vehicle control.

-

Remove the pre-incubation buffer and add 500 µL of the respective stimulation solutions to the wells.

-

Incubate the plate at 37°C for 2 hours.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Immediately add a DPP-4 inhibitor and a protease inhibitor cocktail to the collected supernatant to prevent GLP-1 degradation.

-

Centrifuge the samples to remove any cellular debris.

-

GLP-1 Measurement: Determine the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the GLP-1 concentration against the this compound concentration.

In Vivo Applications

While specific in vivo data for this compound is limited in the public domain, its demonstrated in vitro potency suggests its utility in animal models of type 2 diabetes. A common in vivo experiment to assess the efficacy of an FFA1 agonist is the oral glucose tolerance test (OGTT).

References

- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

TUG-905 and the GPR40 Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TUG-905, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It delves into the molecular mechanisms of the GPR40 signaling pathway upon activation by this compound, presents key quantitative data, and offers detailed experimental protocols for studying this interaction.

Introduction to this compound and GPR40

GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] The glucose-dependent nature of GPR40-mediated insulin release makes it an attractive therapeutic target for type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues.[4][5]

This compound is a synthetic agonist of GPR40, characterized as a potent and selective benzylamine (B48309) derivative.[6] Its development has been driven by the need for tool compounds to elucidate the physiological roles of GPR40 and to explore its therapeutic potential. The addition of a mesylpropoxy group to its structure improves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, likely by reducing lipophilicity.[6]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound's activity on GPR40.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| pEC50 | Human | 8.1 | [7] |

| pEC50 | Mouse | 7.03 | [8][8] |

Table 2: Effects of this compound on Gene Expression and Cellular Processes

| Effect | Cell Type | Concentration | Duration | Result | Reference |

| GPR40 mRNA expression | Neuro2a (murine neuroblastoma) | 10 µM | 2 and 4 h | Increased | [7][8] |

| BDNF mRNA expression | Neuro2a (murine neuroblastoma) | 10 µM | 4 and 24 h | Increased | [7][8] |

| Cell proliferation & DCX mRNA levels | Hypothalamic cells | 10 µM | 7 and 13 days | Increased | [8] |

Table 3: In Vivo Effects of this compound

| Effect | Animal Model | Dosing Regimen | Result | Reference |

| Body mass | Mice | 2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 days | Reduced | [8][9] |

| Caloric intake | Mice | 2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 days | Trend toward reduction | [8] |

| POMC mRNA expression | Mice | 2.0 μL, 1.0 mM (i.c.v.), twice a day for 6 days | Increased | [8] |

The GPR40 Signaling Pathway

Activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq/11 subunit of the heterotrimeric G-protein.[3][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The resulting increase in cytosolic Ca2+ concentration is a key event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[10] DAG, in turn, can activate protein kinase C (PKC), which also contributes to the enhancement of insulin secretion.[2] Some studies suggest that certain GPR40 agonists may also engage Gs-coupled signaling pathways, leading to cAMP production, although this has not been explicitly demonstrated for this compound.[1][11] In neuronal cells, this compound has been shown to increase the phosphorylation of p38 MAPK, a pathway implicated in neurogenesis.[7]

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Materials:

-

Cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells stably expressing the receptor)

-

Black, clear-bottom 96- or 384-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding:

-

The day before the assay, seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. A typical solution contains the calcium-sensitive dye, Pluronic F-127 to aid in dye solubilization, and optionally probenecid.

-

Aspirate the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer at the desired concentrations (typically 5x the final concentration).

-

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically inject the this compound dilutions into the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Caption: Experimental workflow for a calcium mobilization assay.

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from pancreatic β-cells or isolated islets in response to this compound under different glucose conditions.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions)

-

This compound stock solution (in DMSO)

-

Acid-ethanol solution (for insulin extraction)

-

Insulin ELISA kit

-

24-well plates

Protocol:

-

Cell/Islet Preparation:

-

Culture pancreatic β-cells to the desired confluency or isolate pancreatic islets from rodents.

-

If using islets, allow them to recover overnight in culture medium.

-

-

Pre-incubation:

-

Wash the cells/islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells/islets in the basal glucose KRB buffer for 30-60 minutes at 37°C to allow them to return to a resting state.

-

-

Incubation with this compound:

-

Prepare KRB buffer with basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose concentrations, each containing different concentrations of this compound or vehicle (DMSO).

-

Aspirate the pre-incubation buffer and add the treatment buffers to the cells/islets.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection:

-

At the end of the incubation, collect the supernatant (which contains the secreted insulin).

-

Lyse the cells/islets with acid-ethanol to extract the intracellular insulin content.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the secreted insulin to the total insulin content (secreted + intracellular).

-

Compare the amount of insulin secreted in the presence of this compound to the vehicle control at both basal and stimulatory glucose concentrations.

-

Caption: Experimental workflow for a static insulin secretion assay.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the multifaceted roles of the GPR40 receptor. Its potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological significance of GPR40 signaling in metabolic diseases and neuroscience. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the GPR40 pathway.

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

TUG-905: A Novel Agonist for GPR40-Mediated Hypothalamic Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 has emerged as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides a comprehensive overview of the role of this compound in promoting hypothalamic cell proliferation and survival.[3][4] It details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to investigate and potentially harness the therapeutic potential of this compound in the context of hypothalamic neurogenesis and related metabolic disorders.

Introduction

The hypothalamus is a critical brain region that regulates energy homeostasis, and the process of adult neurogenesis within the hypothalamus has been increasingly recognized as a key factor in maintaining metabolic health. Dysregulation of hypothalamic function is associated with obesity and type 2 diabetes. This compound is a synthetic agonist of GPR40, a receptor that is expressed in the hypothalamus and is activated by medium and long-chain fatty acids.[5] Studies have demonstrated that this compound can stimulate hypothalamic neural precursor cell (NPC) proliferation and survival, suggesting its potential as a therapeutic agent for metabolic diseases.[3][5][6] This guide will delve into the technical details of this compound's mechanism of action and its effects on hypothalamic cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| pEC50 (human GPR40) | 8.1 | Not Specified | [5] |

| pEC50 (mouse GPR40) | 7.0 | Not Specified | [5] |

| pEC50 | 7.03 | Not Specified | [3][4] |

| Concentration for increased cell proliferation | 10 µM | Neuro2a (murine neuroblastoma) cells | [3] |

| Treatment duration for increased cell proliferation | 7 and 13 days | Neuro2a (murine neuroblastoma) cells | [3] |

| Concentration for increased GPR40 & BDNF gene expression | 10 µM | Neuro2a (murine neuroblastoma) cells | [3] |

| Treatment duration for increased GPR40 & BDNF gene expression | 2, 4, and 24 hours | Neuro2a (murine neuroblastoma) cells | [3] |

Table 2: In Vivo Effects of this compound

| Parameter | Dosage | Treatment Regimen | Effect | Reference |

| Body Mass Reduction | 2.0 μL, 1.0 mM (i.c.v.) | Twice a day for 6 days | Reduced body mass and a trend toward reduced caloric intake. | [3] |

| Hypothalamic Inflammation | 2.0 μL, 1.0 mM (i.c.v.) | Twice a day for 6 days | Increased IL-10 and IL-6 in the hypothalamus. | [3] |

| POMC mRNA Expression | 2.0 μL, 1.0 mM (i.c.v.) | Twice a day for 6 days | Increased POMC mRNA expression. | [3] |

| Hypothalamic Cell Proliferation | Not specified | 7-day repeated treatment | Increased number of BrdU immunopositive cells in the hypothalamic ventricular zone (HVZ). | [5][7][8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on hypothalamic cell proliferation primarily through the activation of GPR40. This activation initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (MAPK) and brain-derived neurotrophic factor (BDNF).

GPR40-p38-BDNF Signaling Pathway

Activation of GPR40 by this compound leads to the phosphorylation and activation of p38 MAPK.[5][8] This, in turn, stimulates the expression of BDNF.[5][8] BDNF is a crucial neurotrophin that promotes neuronal survival, differentiation, and plasticity. The synergistic action of this compound, BDNF, and Interleukin-6 (IL-6) has been shown to induce the expression of doublecortin (DCX), a marker for neuroblasts, and microtubule-associated protein 2 (MAP2), a marker for mature neurons.[5][7] Inhibition of p38 or immunoneutralization of BDNF abolishes the proliferative effects of this compound, confirming the critical role of this pathway.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on hypothalamic cell proliferation.

In Vitro Neurosphere Culture and Differentiation

This protocol is used to assess the direct effects of this compound on neural precursor cells.

-

Neurosphere Preparation: Hypothalamic neural precursor cells are isolated from postnatal day 1 C57BL/6J mice.

-

Cell Culture: Cells are cultured in a non-adhesive condition with growth factors to form neurospheres.

-

Treatment: Neurospheres are treated with this compound, BDNF, IL-6, or a p38 inhibitor (e.g., SB203580) during differentiation for 7 or 18 days.[7]

-

Analysis:

-

Gene Expression: mRNA levels of neuroblast markers (e.g., DCX) and mature neuronal markers (e.g., MAP2) are quantified using real-time PCR.

-

Immunocytochemistry: The number of DCX-immunopositive cells and MAP2-positive mature neurons is determined.

-

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

TUG-905: A Potent GPR40 Agonist Modulating Energy Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TUG-905 is a synthetic, potent, and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This receptor is a key player in nutrient sensing and the regulation of metabolic processes. Emerging preclinical evidence highlights the significant role of this compound in modulating energy homeostasis, primarily through its action in the hypothalamus. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, quantitative effects from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by activating GPR40, a receptor that is highly expressed in pancreatic β-cells and, importantly, in the hypothalamus.[2][3] In the context of energy homeostasis, the hypothalamic action of this compound is of particular interest. Activation of hypothalamic GPR40 by this compound has been shown to influence neuronal activity and gene expression, leading to systemic effects on energy balance.[2][4]

The signaling cascade initiated by this compound binding to GPR40 in hypothalamic neurons is believed to involve Gq/G11-mediated pathways, leading to downstream effects on key regulators of energy expenditure and inflammation.[5][6]

Signaling Pathway of this compound in Hypothalamic Neurons

Caption: this compound signaling pathway in hypothalamic neurons.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| pEC50 for GPR40 | 7.03 | Not specified | [4] |

| GPR40 Gene Expression | Increased | Neuro2a (murine neuroblastoma) cells | [4] |

| BDNF Gene Expression | Increased | Neuro2a (murine neuroblastoma) cells | [4] |

| Cell Proliferation | Increased | Hypothalamic neurospheres | [4] |

| DCX mRNA Levels | Increased | Hypothalamic neurospheres | [4] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Treatment Details | Animal Model | Outcome | Reference |

| Body Mass | 2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days | 6-week-old male Swiss mice | Reduced | [4] |

| Caloric Intake | 2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days | 6-week-old male Swiss mice | Trend toward reduction | [4] |

| POMC mRNA Expression | 2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days | 6-week-old male Swiss mice | Increased | [4] |

| Hypothalamic IL-10 | 2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days | 6-week-old male Swiss mice | Increased | [4] |

| Hypothalamic IL-6 | 2.0 μL, 1.0 mM; i.c.v.; twice a day for 6 days | 6-week-old male Swiss mice | Increased | [4] |

| Energy Expenditure | Central administration in diet-induced obese mice | Diet-induced obese mice | Increased | [2][3] |

| BAT Thermogenesis | Central administration in diet-induced obese mice | Diet-induced obese mice | Increased | [2][3] |

| Browning of sWAT | Central administration in diet-induced obese mice | Diet-induced obese mice | Increased | [2][3] |

| Hypothalamic pAMPK Levels | Central administration in diet-induced obese mice | Diet-induced obese mice | Reduced | [7] |

| Hypothalamic Inflammation | Central administration in diet-induced obese mice | Diet-induced obese mice | Reduced | [3] |

| Hypothalamic ER Stress | Central administration in diet-induced obese mice | Diet-induced obese mice | Reduced | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experiments

Cell Culture and Treatment:

-

Neuro2a cells: Murine neuroblastoma cells were cultured under standard conditions. For gene expression analysis, cells were treated with this compound (10 µM) for 2, 4, and 24 hours.[4]

-

Hypothalamic neurospheres: Neurospheres from mouse hypothalamic tissue were cultured. To assess cell proliferation and differentiation, neurospheres were treated with this compound (10 µM) for 7 and 13 days.[4]

Gene Expression Analysis (Real-Time PCR):

-

Total RNA was extracted from treated and control cells using a suitable RNA isolation kit.

-

RNA was reverse-transcribed into cDNA.

-

Real-time PCR was performed using specific primers for GPR40, BDNF, and DCX.

-

Gene expression levels were normalized to a housekeeping gene.

Western Blot Analysis:

-

Cell lysates were prepared from hypothalamic neurospheres.

-

Protein concentrations were determined using a BCA assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against DCX and GFAP.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence detection system.[4]

In Vivo Experiments

Animal Model and Drug Administration:

-

Animals: 6-week-old male Swiss mice or diet-induced obese C57BL/6J mice were used.[4][7][8]

-

Stereotaxic Surgery: An indwelling cannula was placed into the right lateral ventricle for intracerebroventricular (i.c.v.) injections.[8]

-

Treatment: this compound (2.0 μL of a 1.0 mM solution) was administered i.c.v. twice a day for 6 days.[4][8]

Metabolic Phenotyping:

-

Body Weight and Food Intake: Measured daily during the treatment period.[8]

-

Energy Expenditure and Thermogenesis: Assessed using indirect calorimetry and infrared thermographic analysis of brown adipose tissue (BAT).[2][3]

Molecular Analysis of Tissues:

-

At the end of the experiment, animals were euthanized, and the hypothalamus, BAT, and subcutaneous white adipose tissue (sWAT) were collected.[3][8]

-

Tissues were processed for real-time PCR to measure mRNA expression of genes like POMC, or for Western blot analysis to measure protein levels of pAMPK and markers of inflammation and ER stress.[4][7]

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo this compound studies.

Clinical Development Status

As of the current date, there is no publicly available information from clinical trial registries or peer-reviewed publications to indicate that this compound has entered human clinical trials. The designation "KEYNOTE-905" is associated with a clinical trial for Pembrolizumab (B1139204), an immunotherapy agent for bladder cancer, and is unrelated to this compound.[9][10][11]

Conclusion

This compound is a valuable research tool for elucidating the role of hypothalamic GPR40 in the central regulation of energy homeostasis. Preclinical data strongly suggest that activation of this receptor by this compound can lead to a reduction in body weight, driven by an increase in energy expenditure and a potential decrease in caloric intake. These effects are associated with favorable changes in hypothalamic gene expression and signaling pathways related to metabolism and inflammation. Further research is warranted to explore the full therapeutic potential of GPR40 agonists like this compound in the context of obesity and related metabolic disorders.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. reddit.com [reddit.com]

- 3. Hypothalamic free fatty acid receptor-1 regulates whole-body energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial Details | GCI [georgiacancerinfo.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Perioperative pembrolizumab therapy in muscle-invasive bladder cancer: Phase III KEYNOTE-866 and KEYNOTE-905/EV-303 - PubMed [pubmed.ncbi.nlm.nih.gov]

TUG-905: A Technical Guide to a Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound serves as a critical tool for investigating the role of FFA1 in various physiological processes, including metabolic regulation, neuroinflammation, and neurogenesis.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound belonging to the class of benzylamine (B48309) agonists.[1] Its chemical design includes a strategic mesylpropoxy appendage, which was incorporated to lower lipophilicity and enhance its absorption, distribution, metabolism, and excretion (ADME) properties, making it a more viable tool for in vivo studies.[2][3]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid[4][5] |

| Molecular Formula | C₂₇H₃₀FNO₅S[4] |

| Molecular Weight | 499.59 g/mol [6] |

| CAS Number | 1390641-90-3 |

| SMILES | O=C(O)CCC1=CC=C(NCC2=CC(C3=CC=C(OCCCS(=O)(C)=O)C=C3C)=CC=C2)C=C1F[4] |

Physicochemical Properties

| Property | Value | Reference |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 12 | [1] |

| Topological Polar Surface Area | 101.08 Ų | [1] |

| XLogP | 5.6 | [1] |

| Solubility | Soluble in DMSO (10 mM) | [6] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[3][6] FFA1 is a G protein-coupled receptor that is activated by medium- and long-chain fatty acids and plays a significant role in metabolic and neuronal signaling.[7][8]

Receptor Selectivity and Potency

This compound demonstrates high potency for the human FFA1 receptor, with a pEC₅₀ value of 7.03.[6] It is characterized as a selective FFA1 agonist, a crucial feature that allows for the precise investigation of FFA1-mediated pathways without the confounding activation of other related receptors like FFA4 (GPR120).[3][6]

Mechanism of Action

FFA1 is canonically coupled to the Gαq/11 subunit of the heterotrimeric G protein complex.[9] Upon activation by this compound, FFA1 initiates a downstream signaling cascade.

Signaling Pathway in Hypothalamic Neurons:

-

Receptor Activation: this compound binds to and activates the FFA1 receptor.

-

Gq/11 Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation.

-

PLC Activation: Gαq/11 activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Downstream Kinase Activation: In hypothalamic neurons, FFA1 activation by this compound has been shown to specifically increase the phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAPK), without significantly affecting the ERK or Akt pathways.[5][10]

-

Gene Expression: Activated p38 MAPK promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF).[5][10]

-

Biological Effect: The upregulation of BDNF contributes to increased neurogenesis and neuronal survival in the hypothalamus.[5][10]

Furthermore, central administration of this compound has been shown to reduce hypothalamic inflammation and endoplasmic reticulum (ER) stress by decreasing the phosphorylation of key markers such as AMPKα and IKKα/β.[1][11]

Caption: this compound signaling pathway in hypothalamic neurons.

Key Experimental Findings

This compound has been utilized in both in vitro and in vivo models to elucidate the function of FFA1 in the central nervous system, particularly in the hypothalamus.

In Vitro Effects on Hypothalamic Cells

| Assay | Cell Type | Concentration | Results | Reference |

| Cell Proliferation | Adult Hypothalamic Neural Precursor Cells (NPCs) | 10 µM | Increased number of generated neurospheres | [5][10] |

| Gene Expression | Neuro2a (murine neuroblastoma) cells | 10 µM | Increased GPR40 mRNA (at 2 & 4h) and BDNF mRNA (at 4 & 24h) | [5][10] |

| Protein Phosphorylation | Neuro2a cells | 10 µM | Increased p38 phosphorylation (at 4h); no change in ERK or Akt phosphorylation | [5][10] |

| Neuroblast Differentiation | Hypothalamic NPCs | 10 µM | Increased mRNA levels of the neuroblast marker DCX | [5] |

In Vivo Effects in Murine Models

| Model | Administration | Dose | Key Findings | Reference |

| Diet-Induced Obese Mice | Intracerebroventricular (i.c.v.) | 2.0 µL, 1.0 mM (twice daily for 6 days) | Reduced body mass; Trend toward reduced caloric intake; Increased hypothalamic expression of POMC, IL-10, and IL-6 mRNA. | [12] |

| Diet-Induced Obese Mice | Intracerebroventricular (i.c.v.) | Not specified | Decreased body weight; Increased energy expenditure; Reduced hypothalamic inflammation and ER stress markers (pAMPKα, pIKKα/β). | [1][11] |

| Adult Mice | Intracerebroventricular (i.c.v.) | Not specified | Increased number of BrdU-positive (proliferating) cells in the hypothalamic ventricular zone. | [10] |

Experimental Protocols

The following sections summarize the methodologies used in key studies investigating this compound. For complete details, please refer to the cited publications.

Synthesis of this compound

The chemical synthesis of this compound has been described by Christiansen et al. (2012). The strategy involved the modification of a parent biphenyl-3-yl-methylamine analogue by incorporating a hydrophilic 3-mesylpropoxy appendage. This modification was designed to reduce the high lipophilicity of earlier compounds in the series, thereby improving their pharmacokinetic profiles.

-

Full Protocol Reference: Christiansen, E., et al. Journal of Medicinal Chemistry2012 , 55 (14), 6624–6628.[2]

In Vivo Hypothalamic Administration and Analysis

This protocol outlines the general workflow for studying the central effects of this compound in obese mouse models.

Caption: Experimental workflow for in vivo hypothalamic studies.

-

Animal Model: Male Swiss or C57BL/6J mice (6-weeks old) are typically used.[11][12]

-

Diet: Mice are fed a high-fat diet (HFD), with ~60% of kcal from fat, for 4-8 weeks to induce obesity.[12]

-

Surgery: Animals undergo stereotaxic surgery to implant an indwelling cannula into the lateral ventricle for intracerebroventricular (i.c.v.) administration.

-

Dosing Regimen: this compound is dissolved in a vehicle (e.g., saline) and administered i.c.v. at a volume of 2.0 µL (1.0 mM concentration), typically twice a day for 6 days.[12]

-

Endpoint Analysis: Following the treatment period, animals are euthanized, and the hypothalamus is dissected for molecular analysis, including quantitative real-time PCR (qPCR) to measure mRNA expression of target genes (e.g., POMC, IL-6, IL-10) and Western blotting to measure protein levels and phosphorylation status (e.g., pAMPKα, pIKKα/β).[11][12]

In Vitro Neurogenesis and Signaling Assays

This protocol describes the methods used to assess the direct effects of this compound on neural cells.

-

Cell Culture:

-

Neuro2a cells: A murine neuroblastoma cell line is plated in 6-well plates. After 24 hours, cells are treated with 10 µM this compound or vehicle for time points ranging from 1 to 24 hours.[5]

-

Hypothalamic NPCs: Neural precursor cells are isolated from adult mouse hypothalami and cultured in non-adhesive conditions with growth factors to form neurospheres. Cell proliferation is assessed by quantifying the number of neurospheres after 13 days of exposure to 10 µM this compound.[5][10]

-

-

Quantitative Real-Time PCR (qPCR):

-

RNA is extracted from cell lysates using TRIzol reagent.

-

cDNA is synthesized from 2 µg of RNA using a high-capacity cDNA synthesis kit.

-

qPCR is performed to measure the relative mRNA expression of target genes, such as GPR40, BDNF, and DCX.

-

-

Western Blotting:

-

Cells are lysed and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against total and phosphorylated forms of p38, ERK, and Akt.

-

Following incubation with secondary antibodies, protein bands are visualized and quantified via densitometry. Membranes are often re-probed with an antibody against a housekeeping protein (e.g., α-tubulin) for normalization.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ffarmed.dk [ffarmed.dk]

- 5. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

TUG-905: A Technical Guide to a Potent GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TUG-905, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document consolidates key data, experimental methodologies, and signaling pathway information relevant to the study of this compound.

Core Compound Information

This compound is a valuable research tool for investigating the physiological roles of GPR40. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1390641-90-3 | [1][2] |

| Molecular Weight | 499.59 g/mol | [1][2] |

| Molecular Formula | C27H30FNO5S | [2] |

| Target | GPR40 / FFA1 Agonist | [1] |

| pEC50 | 7.03 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of GPR40. In the context of hypothalamic neurogenesis, the binding of this compound to GPR40 initiates a downstream signaling cascade that involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). This, in turn, leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. This signaling pathway has been shown to promote the proliferation and survival of hypothalamic cells.[3][4]

The signaling cascade can be visualized as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

TUG-905: A Technical Guide to a Potent and Selective FFA1/GPR40 Agonist

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of TUG-905, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of FFA1 agonists.

Discovery and Synthesis

This compound was developed as part of a research program focused on identifying potent and selective FFA1 agonists with improved pharmacokinetic properties.[1][2] The discovery of this compound stemmed from the structural modification of an earlier compound, TUG-469. While TUG-469 showed high potency, it was identified as having high lipophilicity, which could present challenges in drug development.

To address this, a hydrophilic 3-mesylpropoxy group was incorporated into the core structure, leading to the synthesis of this compound.[1] This modification successfully reduced lipophilicity and improved the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.[1][3] The synthesis of this compound is described by Christiansen et al. (2012). While a detailed, step-by-step protocol is not publicly available, the key synthetic strategy involved the chemical modification of the TUG-469 scaffold.

Chemical Name: 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid

Mechanism of Action

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[3][4][5] FFA1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion.

Signaling Pathway

In neuronal cells, the activation of GPR40 by this compound has been shown to specifically induce the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). Notably, this compound did not induce the phosphorylation of extracellular signal-regulated kinase (ERK) or Akt in the same cellular context, suggesting a biased signaling pathway. This activation of the p38 pathway is linked to the observed increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Assay System | Reference |

| pEC50 | Human | 8.1 | Not Specified | |

| pEC50 | Mouse | 7.03 | Not Specified | [4][5] |

Table 2: In Vitro Effects of this compound on Gene Expression in Neuro2a Cells

| Gene | Concentration | Time Point | Effect | Reference |

| GPR40 | 10 µM | 2 h | Increased expression | |

| GPR40 | 10 µM | 4 h | Increased expression | |

| BDNF | 10 µM | 4 h | Increased expression | |

| BDNF | 10 µM | 24 h | Increased expression | |

| DCX | 10 µM | 7 and 13 days | Increased mRNA levels | [4] |

Table 3: In Vivo Effects of this compound in Mice

| Parameter | Dosage | Administration | Duration | Effect | Reference |

| Body Mass | 2.0 μL, 1.0 mM | Intracerebroventricular (i.c.v.), twice daily | 6 days | Reduction in body mass | [4] |

| Caloric Intake | 2.0 μL, 1.0 mM | Intracerebroventricular (i.c.v.), twice daily | 6 days | Trend towards reduced intake | [4] |

| POMC mRNA | 2.0 μL, 1.0 mM | Intracerebroventricular (i.c.v.), twice daily | 6 days | Increased expression in hypothalamus | [4] |

| IL-10 | 2.0 μL, 1.0 mM | Intracerebroventricular (i.c.v.), twice daily | 6 days | Increased levels in hypothalamus | [4] |

| IL-6 | 2.0 μL, 1.0 mM | Intracerebroventricular (i.c.v.), twice daily | 6 days | Increased levels in hypothalamus | [4] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. It should be noted that some specifics have been inferred from standard laboratory practices due to their absence in the original publications.

In Vitro Neuro2a Cell-Based Assays

This protocol describes the general workflow for treating Neuro2a cells with this compound to assess its effects on gene and protein expression.

Materials:

-

Neuro2a (murine neuroblastoma) cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vehicle (e.g., DMSO)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Reagents for protein extraction and Western blotting, including primary antibodies for p-p38, total p38, p-ERK, total ERK, p-Akt, and total Akt, and a suitable secondary antibody.

Procedure:

-

Cell Culture: Culture Neuro2a cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells into appropriate multi-well plates at a density that allows for optimal growth during the experiment.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).

-

Replace the medium in the cell culture plates with the medium containing this compound or vehicle control.

-

Incubate for the desired time points (e.g., 2, 4, 24 hours for gene expression; 1 and 4 hours for protein phosphorylation).

-

-

Gene Expression Analysis:

-

Following treatment, wash the cells with PBS and lyse them to extract total RNA using a standard kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers specific for GPR40, BDNF, DCX, and a suitable housekeeping gene for normalization.

-

-

Protein Phosphorylation Analysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK, and Akt.

-

Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

-

In Vivo Study of Body Mass in Mice

This protocol outlines a representative procedure for assessing the effect of this compound on body mass in mice via intracerebroventricular (i.c.v.) administration.

Materials:

-

Male C57BL/6J mice

-

This compound

-

Artificial cerebrospinal fluid (aCSF) or other suitable vehicle

-

Stereotaxic apparatus for i.c.v. injections

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Stereotaxic Surgery:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle of the brain.

-

Allow the animals to recover from surgery for at least one week.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle to a final concentration of 1.0 mM.

-

Administer a 2.0 μL volume of the this compound solution or vehicle intracerebroventricularly twice daily for 6 consecutive days.

-

-

Data Collection:

-

Measure the body weight of each mouse daily at the same time.

-

Monitor food and water intake daily.

-

-

Tissue Collection and Analysis (Optional):

-

At the end of the study, euthanize the animals and collect the hypothalamus.

-

Process the tissue for analysis of POMC, IL-10, and IL-6 levels using techniques such as qPCR or ELISA.

-

Disclaimer: The experimental protocols provided are based on information from the cited literature and general laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective GPR120 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TUG-905 on Proopiomelanocortin (POMC) mRNA Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of TUG-905's effect on proopiomelanocortin (POMC) mRNA expression. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is expressed in the hypothalamus and plays a role in energy homeostasis.[2][3][4] The modulation of POMC, a precursor polypeptide for several key neuropeptides involved in regulating appetite and energy balance, is a critical area of research in metabolic diseases.

Core Findings on this compound and POMC Expression

This compound has been demonstrated to influence POMC mRNA expression, primarily through its action in the hypothalamus. The most direct evidence comes from in vivo studies where central administration of this compound led to an increase in hypothalamic POMC mRNA levels.

Quantitative Data Summary

The following tables summarize the key findings from in vivo and in vitro studies investigating the effect of this compound on gene expression.

Table 1: In Vivo Effect of this compound on Hypothalamic POMC mRNA Expression

| Compound | Organism/Model | Treatment Protocol | Target Gene | Observed Effect on mRNA Expression | Reference |

| This compound | Male Swiss Mice | 2.0 μL of 1.0 mM solution, intracerebroventricular (i.c.v.) injection, twice daily for 6 days | POMC | Increased | [4] |

Note: The precise quantitative fold change in POMC mRNA expression was not detailed in the primary literature reviewed.

Table 2: In Vitro Effects of this compound on Gene Expression in Neuronal Cells

| Compound | Cell Line | Treatment Protocol | Target Gene | Observed Effect on mRNA Expression | Reference |

| This compound | Neuro2a (murine neuroblastoma) | 10 µM for 2 and 4 hours | GPR40 | Increased | |

| This compound | Neuro2a (murine neuroblastoma) | 10 µM for 4 and 24 hours | BDNF | Increased | |

| This compound, BDNF, and IL-6 combination | Differentiated Hypothalamic Neural Progenitor Cells | 10 µM this compound for 18 days | POMC | No significant difference observed |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.

Caption: Experimental workflow for in vivo analysis of this compound on POMC mRNA.

Caption: Postulated signaling pathway of this compound leading to POMC modulation.

Experimental Protocols

The methodologies described below are based on protocols from the cited literature.

In Vivo Intracerebroventricular (i.c.v.) Administration and Analysis

This protocol is adapted from the study by Dragano NRV, et al. (2017).[4]

-

Animal Model: Male Swiss mice (6 weeks old) are fed a high-fat diet (60% kcal from fat) for 4 weeks to induce a diet-induced obesity model.

-

Surgical Procedure: Mice undergo stereotaxic surgery to implant an indwelling cannula into the right lateral ventricle for intracerebroventricular (i.c.v.) injections.

-

Compound Preparation and Administration: this compound is dissolved to a concentration of 1.0 mM. A volume of 2.0 μL is administered via the cannula twice daily for a period of 6 days. A control group receives saline vehicle.

-

RNA Extraction: Total RNA is extracted from the hypothalamic tissue using TRIzol reagent according to the manufacturer's instructions. RNA quantity and quality are assessed via spectrophotometry.

-

cDNA Synthesis: 2 μg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR): The expression level of POMC mRNA is quantified using a TaqMan gene expression assay system. The specific probe for mouse POMC is Mm00435874_m1. Gene expression is normalized to a stable housekeeping gene.

In Vitro Cell Culture and Treatment

This protocol is based on methodologies from Engel DF, et al. (2020).

-

Cell Culture: Neuro2a (murine neuroblastoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are plated in 6-well plates. After 24 hours, the culture medium is replaced with medium containing either vehicle or 10 µM this compound.

-

Sample Collection: Cells are incubated for various time points (e.g., 2, 4, and 24 hours) and subsequently collected for RNA or protein analysis.

-

RNA Extraction and qPCR: RNA extraction, cDNA synthesis, and qPCR are performed as described in the in vivo protocol, using appropriate primers for the target genes (e.g., GPR40, BDNF, POMC).

Concluding Remarks

The GPR40 agonist this compound has been shown to upregulate POMC mRNA expression in the hypothalamus of mice in an in vivo setting, suggesting a potential role in the central regulation of energy balance. The signaling mechanism is believed to involve the activation of GPR40 on hypothalamic neurons, potentially involving downstream pathways such as p38 MAPK and BDNF. However, in vitro studies using a combination of this compound with other factors did not replicate the increase in POMC mRNA, indicating that the regulatory network is complex and may depend on the specific cellular context and co-factors. Further research is warranted to fully elucidate the quantitative impact and the precise molecular mechanisms of this compound on POMC expression, which will be crucial for evaluating its therapeutic potential in metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The GPR40 Agonist TUG-905 Enhances BDNF Gene Expression in Neuro2a Cells via the p38 MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which the selective GPR40 agonist, TUG-905, modulates the expression of Brain-Derived Neurotrophic Factor (BDNF) in murine neuroblastoma Neuro2a cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide researchers with the necessary details to replicate and build upon these findings.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its dysregulation has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Recent studies have demonstrated that activation of GPR40 by this compound in Neuro2a cells leads to an increase in BDNF gene expression, suggesting a potential therapeutic avenue for conditions associated with diminished BDNF levels. This guide details the experimental protocols, quantitative data, and the underlying signaling pathway of this process.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on GPR40 and BDNF gene expression in Neuro2a cells.

Table 1: Effect of this compound on GPR40 Gene Expression in Neuro2a Cells [1][2]

| Treatment Time | This compound Concentration | Change in GPR40 mRNA Levels |

| 2 hours | 10 µM | Increased |

| 4 hours | 10 µM | Increased |

Table 2: Effect of this compound on BDNF Gene Expression in Neuro2a Cells [1][2]

| Treatment Time | This compound Concentration | Change in BDNF mRNA Levels |

| 4 hours | 10 µM | Increased |

| 24 hours | 10 µM | Increased |

Experimental Protocols

Neuro2a Cell Culture and this compound Treatment[2]

This protocol outlines the procedure for maintaining and treating Neuro2a cells with this compound.

-

Cell Line: Neuro2a (murine neuroblastoma cell line, ATCC CCL-131).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 4,500 mg/L glucose, 4 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and 10% fetal bovine serum.

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Plating: Seed Neuro2a cells in 6-well plates.

-

Treatment: After 24 hours of plating, incubate the cells with 10 µM this compound for time points ranging from 1 to 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.

-

Cell Collection: Following the treatment period, collect the cells for subsequent RNA and protein analysis.

RNA Extraction and Quantitative Real-Time PCR (qPCR)[2]

This protocol describes the methodology for quantifying BDNF mRNA levels.

-

RNA Isolation:

-

Lyse the collected Neuro2a cells using TRIzol reagent according to the manufacturer's instructions.

-

Quantify the extracted RNA using spectrophotometry.

-

-

cDNA Synthesis:

-

For each sample, use 2 µg of total RNA for reverse transcription.

-

Synthesize complementary DNA (cDNA) using a High-Capacity cDNA Reverse Transcription Kit as per the manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR reactions using the TaqMan system.

-

Primer/Probe Sets:

-

Mouse BDNF: Mm01334043_m1

-

Mouse GAPDH (Reference Gene): Mm99999915_g1

-

-

Reaction Mixture (per well):

-

4 µL (10 ng/µL) cDNA

-

0.625 µL primer/probe solution

-

1.625 µL nuclease-free water

-

6.25 µL 2X TaqMan Universal MasterMix

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both BDNF and GAPDH.

-

Calculate the relative gene expression of BDNF using the ΔΔCt method, normalizing to the GAPDH reference gene and comparing to the vehicle-treated control group.

-

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling cascade and the experimental process described in this guide.

Mechanism of Action

The activation of the GPR40 receptor by this compound initiates an intracellular signaling cascade that culminates in the increased transcription of the BDNF gene.[1][2] Experimental evidence indicates that this process is dependent on the activation of p38 mitogen-activated protein kinase (MAPK).[1][2] Upon GPR40 activation, p38 is phosphorylated and subsequently activates downstream transcription factors. One such key transcription factor is the cAMP response element-binding protein (CREB), which is known to bind to the promoter region of the BDNF gene and enhance its transcription.[3][4] Notably, other major signaling pathways, such as those involving ERK and Akt, do not appear to be significantly involved in this this compound-mediated effect in Neuro2a cells.[1]

Conclusion

The GPR40 agonist this compound effectively upregulates BDNF gene expression in Neuro2a cells through a signaling pathway that involves the activation of p38 MAPK. This technical guide provides a comprehensive summary of the available data and detailed protocols to facilitate further research into the therapeutic potential of GPR40 agonists for neurological disorders characterized by reduced BDNF levels. The provided diagrams offer a clear visual representation of the signaling cascade and experimental procedures. Future studies may focus on elucidating the downstream effectors of p38 in greater detail and exploring the in vivo efficacy of this compound in relevant animal models.

References

Methodological & Application

TUG-905: In Vitro Experimental Protocols for a Selective FFA1/GPR40 Agonist

Application Notes for Researchers, Scientists, and Drug Development Professionals

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). With a pEC50 of 7.03, this compound serves as a valuable tool for investigating the physiological roles of FFA1 in various cellular processes.[1] In vitro studies have demonstrated its utility in models of neurogenesis and hormone secretion.